Paclitaxel (Taxol)
Vue d'ensemble
Description
Paclitaxel, commonly known by its trade name Taxol, is a chemotherapeutic agent used to treat various types of cancer, including ovarian, breast, lung, and pancreatic cancers . It was first isolated from the bark of the Pacific yew tree (Taxus brevifolia) in 1971 and has since become one of the most effective and widely used anticancer drugs . Paclitaxel works by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Paclitaxel can be synthesized through several methods, including total synthesis and semi-synthesis. Total synthesis involves constructing the complex molecule from simpler starting materials, but this method is often impractical due to its complexity and low yield . Semi-synthesis, on the other hand, starts with a naturally occurring precursor, such as 10-deacetylbaccatin III, which is isolated from the needles of the European yew tree (Taxus baccata). This precursor is then chemically modified to produce paclitaxel .
Industrial Production Methods: Industrial production of paclitaxel primarily relies on semi-synthetic methods due to the limited availability of natural sources. The process involves extracting 10-deacetylbaccatin III from yew needles, followed by a series of chemical reactions to convert it into paclitaxel . Recent advancements have also explored the use of plant cell cultures and microbial fermentation to produce paclitaxel in a more sustainable and scalable manner .
Analyse Des Réactions Chimiques
Types of Reactions: Paclitaxel undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the molecule to enhance its efficacy and reduce side effects .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents used in paclitaxel synthesis include chromium trioxide and pyridinium chlorochromate.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols to modify the paclitaxel structure.
Major Products: The major products formed from these reactions include various paclitaxel derivatives with altered pharmacological properties. These derivatives are often designed to improve solubility, bioavailability, and target specificity .
Applications De Recherche Scientifique
Paclitaxel has a wide range of scientific research applications:
Mécanisme D'action
Paclitaxel exerts its effects by binding to and stabilizing microtubules, which are essential components of the cell’s cytoskeleton . This stabilization prevents the microtubules from depolymerizing, thereby inhibiting cell division and inducing apoptosis . The primary molecular targets of paclitaxel are the tubulin subunits that make up the microtubules . By disrupting microtubule dynamics, paclitaxel effectively halts the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Paclitaxel belongs to the taxane family of compounds, which also includes docetaxel and cabazitaxel . These compounds share a similar mechanism of action but differ in their chemical structures and pharmacological properties . For example:
Paclitaxel’s uniqueness lies in its ability to stabilize microtubules more effectively than other taxanes, making it a valuable tool in cancer therapy .
Activité Biologique
Paclitaxel, commercially known as Taxol, is a chemotherapeutic agent derived from the bark of the Pacific yew tree (Taxus brevifolia). It was first discovered in the 1960s and has since become a cornerstone in the treatment of various cancers, including ovarian, breast, and lung cancer. Paclitaxel's mechanism of action involves the stabilization of microtubules, thereby inhibiting cell division and promoting apoptosis in cancer cells.
Paclitaxel's primary mechanism is its ability to bind to β-tubulin subunits in microtubules, preventing their disassembly. This stabilization leads to mitotic arrest, where cells are unable to complete mitosis, ultimately resulting in cell death. The drug reduces the critical concentration of tubulin required for polymerization and increases the assembly of microtubules .
Recent studies have indicated that clinically relevant concentrations of paclitaxel may not induce mitotic arrest but instead cause multipolar cell divisions due to improper spindle formation. This missegregation of chromosomes can lead to cell death through mechanisms distinct from traditional mitotic arrest .
Clinical Applications
Paclitaxel is FDA-approved for several types of cancer:
- Ovarian Cancer : Approved in 1992.
- Breast Cancer : Approved in 1994.
- Lung Cancer : Used off-label for various cancers including gastroesophageal and Kaposi's sarcoma .
The drug is often administered in combination with other chemotherapeutics to enhance efficacy. For example, it has been studied in combination with ifosfamide for advanced non-small-cell lung cancer, demonstrating improved outcomes .
Case Studies
- Extravasation Complications : A case study reported a 74-year-old male with small-cell lung cancer who experienced severe reactions after paclitaxel extravasation during infusion. Symptoms included cutaneous reactions and systemic effects such as fever and thrombocytopenia, highlighting the importance of careful administration .
- Clinical Trials : A clinical trial measuring intratumoral concentrations of paclitaxel showed that lower concentrations could still effectively induce cell death through multipolar divisions rather than traditional mitotic arrest. This finding has significant implications for patient selection and treatment planning .
Table 1: Summary of Key Studies on Paclitaxel
Propriétés
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38?,40-,45+,46-,47+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCINICONZNJXQF-VAZQATRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33069-62-4 | |
Record name | paclitaxel | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.